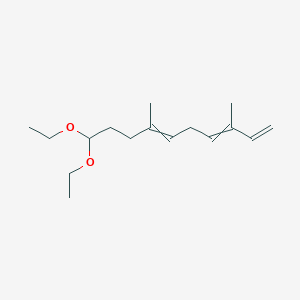![molecular formula C13H18ClNO2 B14620158 Carbamic chloride, methyl[3-(pentyloxy)phenyl]- CAS No. 59732-06-8](/img/structure/B14620158.png)
Carbamic chloride, methyl[3-(pentyloxy)phenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic chloride, methyl[3-(pentyloxy)phenyl]- is a chemical compound that belongs to the class of carbamoyl chlorides These compounds are characterized by the presence of a carbamoyl group (R₂NC(O)Cl) attached to a phenyl ring substituted with a pentyloxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic chloride, methyl[3-(pentyloxy)phenyl]- typically involves the reaction of a substituted aniline with phosgene (COCl₂) in the presence of a base. The reaction proceeds through the formation of an intermediate isocyanate, which is then converted to the carbamoyl chloride. The general reaction conditions include:
Temperature: Typically carried out at low temperatures to control the reactivity of phosgene.
Solvent: Common solvents include dichloromethane or toluene.
Base: Triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of carbamic chloride, methyl[3-(pentyloxy)phenyl]- may involve continuous flow processes to ensure better control over reaction conditions and to handle the toxic nature of phosgene safely. The use of automated systems and closed reactors is common to minimize exposure and improve yield.
化学反应分析
Types of Reactions
Carbamic chloride, methyl[3-(pentyloxy)phenyl]- can undergo various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form carbamates or ureas.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding carbamic acid, which can further decompose to an amine and carbon dioxide.
Reduction: It can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane, toluene, or acetonitrile.
Catalysts: Lewis acids such as aluminum chloride (AlCl₃) can be used to facilitate certain reactions.
Major Products
Carbamates: Formed by reaction with alcohols.
Ureas: Formed by reaction with amines.
Amines: Formed by reduction or hydrolysis.
科学研究应用
Carbamic chloride, methyl[3-(pentyloxy)phenyl]- has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Can be used to modify proteins or peptides by introducing carbamate groups, which can alter their biological activity.
Medicine: Potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Used in the production of polymers, resins, and other materials where carbamate functionality is desired.
作用机制
The mechanism of action of carbamic chloride, methyl[3-(pentyloxy)phenyl]- involves the formation of covalent bonds with nucleophilic sites on target molecules. This can lead to the modification of proteins, enzymes, or other biological molecules, altering their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
相似化合物的比较
Similar Compounds
Dimethylcarbamoyl chloride: Another carbamoyl chloride with similar reactivity but different substituents.
Phenyl isocyanate: Shares the isocyanate intermediate in its synthesis but lacks the carbamoyl chloride functionality.
Methyl carbamate: A simpler carbamate compound without the phenyl and pentyloxy groups.
Uniqueness
Carbamic chloride, methyl[3-(pentyloxy)phenyl]- is unique due to the presence of the pentyloxy group on the phenyl ring, which can influence its reactivity and the types of products formed. This structural feature can also affect its solubility and interaction with other molecules, making it distinct from other carbamoyl chlorides.
属性
CAS 编号 |
59732-06-8 |
|---|---|
分子式 |
C13H18ClNO2 |
分子量 |
255.74 g/mol |
IUPAC 名称 |
N-methyl-N-(3-pentoxyphenyl)carbamoyl chloride |
InChI |
InChI=1S/C13H18ClNO2/c1-3-4-5-9-17-12-8-6-7-11(10-12)15(2)13(14)16/h6-8,10H,3-5,9H2,1-2H3 |
InChI 键 |
MXVCJLWURDISCF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCOC1=CC=CC(=C1)N(C)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-dibromo-N-[[4-(2,3-dibromopropanoylcarbamoylamino)phenyl]carbamoyl]propanamide](/img/structure/B14620079.png)

![Lithium, [(methylenediphenylphosphoranyl)methyl]-](/img/structure/B14620085.png)
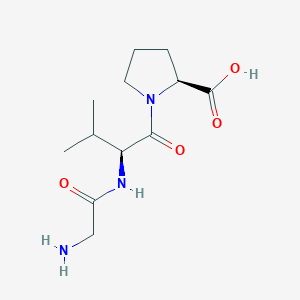
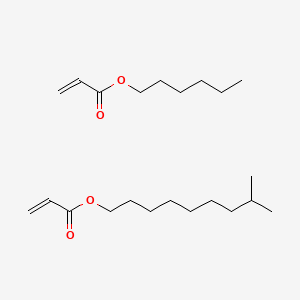

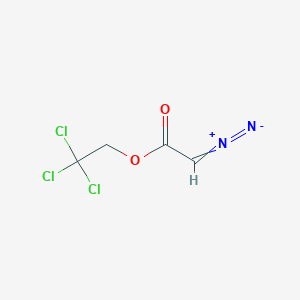
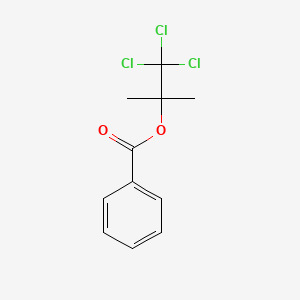
![1-[2-(3-Bromophenyl)propyl]-2-(3-cyclohexylpropyl)piperidine](/img/structure/B14620116.png)
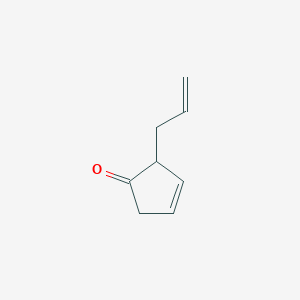

![(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(phenanthren-3-yl)ethan-1-one](/img/structure/B14620147.png)

